An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-iodopyridin-4-amine
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-iodopyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 2-Chloro-3-iodopyridin-4-amine, a key intermediate in modern pharmaceutical development. As a Senior Application Scientist, my goal is to not only present the data but to also provide the underlying scientific rationale for the experimental methodologies, ensuring a deeper understanding for researchers and drug development professionals. This document is structured to deliver critical information in a logical and accessible format, moving from fundamental identification to detailed analytical characterization.
Compound Identity and Structure
2-Chloro-3-iodopyridin-4-amine is a halogenated aminopyridine derivative with the molecular formula C₅H₄ClIN₂.[1][2] Its structure, featuring a pyridine ring substituted with chlorine, iodine, and an amino group, makes it a versatile building block in organic synthesis, particularly for creating complex heterocyclic scaffolds.[1]
Systematic Name: 2-Chloro-3-iodopyridin-4-amine CAS Number: 909036-46-0[1] Molecular Formula: C₅H₄ClIN₂[1][2] Molecular Weight: 254.46 g/mol [2]
The unique arrangement of a chloro substituent at the 2-position, an iodo group at the 3-position, and an amino group at the 4-position imparts distinct reactivity and physicochemical characteristics to the molecule, which are crucial for its application in medicinal chemistry.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for process development, formulation, and quality control. The following table summarizes the key properties of 2-Chloro-3-iodopyridin-4-amine.
| Property | Value | Source |
| Appearance | White to pink/orange solid | [1] |
| Melting Point | 116-117 °C | [1][3] |
| Boiling Point (Predicted) | 377.0 ± 42.0 °C at 760 mmHg | [1][3] |
| Density (Predicted) | 2.139 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.96 ± 0.42 | [1] |
| LogP (Predicted) | 2.503 | [3] |
| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol. | [4] |
Expert Insights: The predicted pKa suggests that the compound is a weak base, with the amino group being the most likely site of protonation. This has implications for its solubility in aqueous media at different pH values and for the design of salt formation strategies. The predicted LogP indicates a moderate lipophilicity, which is often a desirable trait in drug candidates for balancing aqueous solubility and membrane permeability. While experimental solubility data is not widely published, its known utility in organic synthesis suggests good solubility in common organic solvents like dimethyl sulfoxide (DMSO) and methanol.[4]
Synthesis and Purification
2-Chloro-3-iodopyridin-4-amine is typically synthesized from 4-amino-2-chloropyridine via an electrophilic iodination reaction.[1][5]
Synthetic Workflow Diagram
Caption: General synthesis workflow for 2-Chloro-3-iodopyridin-4-amine.
Detailed Synthesis Protocol
Rationale: This protocol is based on a well-established electrophilic aromatic substitution reaction. Acetic acid serves as the solvent, and sodium acetate acts as a base to modulate the reactivity of iodine monochloride, the iodinating agent. The workup procedure is designed to neutralize the acidic reaction mixture and extract the product into an organic solvent. Finally, column chromatography is employed to isolate the pure product from any unreacted starting materials or side products.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-2-chloropyridine (1.0 eq.), sodium acetate (1.5 eq.), and glacial acetic acid.
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Addition of Iodinating Agent: Slowly add a solution of iodine monochloride (1.1 eq.) in glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to 70 °C and stir for approximately 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure 2-Chloro-3-iodopyridin-4-amine.[1][5]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
Expert Rationale: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N, Cl, I) and the aromatic nature of the pyridine ring.
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The amino group protons will likely appear as a broad singlet.
-
¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbon atoms directly attached to the electronegative chlorine and iodine atoms will be shifted downfield.
Expert Rationale: IR spectroscopy is used to identify the functional groups present in the molecule. The N-H stretching vibrations of the primary amine and the C=C and C=N stretching vibrations of the aromatic ring are key diagnostic peaks.
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N-H Stretching: Expect two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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Aromatic C=C and C=N Stretching: Look for several bands in the 1400-1600 cm⁻¹ region.
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C-Cl and C-I Stretching: These will appear in the fingerprint region at lower wavenumbers.
Expert Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity. Electron Impact (EI) ionization is a common technique for this type of analysis.[1]
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Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z 254, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in an M+2 peak with approximately one-third the intensity of the M+ peak.
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Fragmentation: Common fragmentation pathways may include the loss of the iodine atom, the chlorine atom, or the amino group.
Analytical Workflow Diagram
Caption: Standard analytical workflow for the characterization of 2-Chloro-3-iodopyridin-4-amine.
Applications in Drug Development
2-Chloro-3-iodopyridin-4-amine is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[3] Its trifunctional nature allows for diverse chemical modifications, making it a versatile scaffold for building complex molecular architectures.
One notable application is in the synthesis of pyrrolo[3,2-c]pyridine derivatives, which have shown potential as anticancer agents.[6] The unique substitution pattern of 2-Chloro-3-iodopyridin-4-amine allows for regioselective reactions to construct the fused pyrrole ring system.
Safety and Handling
2-Chloro-3-iodopyridin-4-amine is classified as an irritant and is harmful if swallowed.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. It is also noted to be light-sensitive, so storage in a dark, dry place is recommended.[1]
Conclusion
As a Senior Application Scientist, I have presented this guide to provide a comprehensive and practical understanding of the physicochemical properties of 2-Chloro-3-iodopyridin-4-amine. The data and protocols herein are intended to empower researchers and drug development professionals in their efforts to utilize this important chemical intermediate effectively and safely. The combination of its unique structural features and versatile reactivity ensures that 2-Chloro-3-iodopyridin-4-amine will continue to be a valuable tool in the pursuit of novel therapeutics.
References
-
2-Chloro-3-iodopyridin-4-amine | CAS#:909036-46-0 | Chemsrc. (2025-08-24). Retrieved January 30, 2026, from [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (2024-01-14). Retrieved January 30, 2026, from [Link]
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2-Chloro-3-iodopyridin-4-amine - Amerigo Scientific. (n.d.). Retrieved January 30, 2026, from [Link]
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